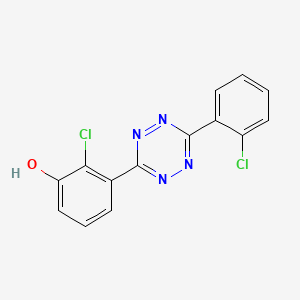
Clofentezine Metabolite 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofentezine Metabolite 1 is a metabolite of Clofentezine, which is used for studying pervasive spider mite infestations . It’s a potent active ingredient in diverse agricultural pesticides and has shown unparalleled prowess in decimating spider mite populations . The molecular formula of Clofentezine Metabolite 1 is C14H8Cl2N4O .
Molecular Structure Analysis
The molecular structure of Clofentezine Metabolite 1 is represented by the formula C14H8Cl2N4O . Further details about its molecular structure are not available in the retrieved data.Applications De Recherche Scientifique
Residue Determination : Clofentezine-derived residues can be determined in bovine tissues through hydrolysis with hydrobromic acid, facilitating the liberation of the free metabolite residue for detection by gas chromatography with mass selective detection (Snowdon, Whiteoak, & Manley, 1991).
Behavior in Different pH Environments : The persistence and dissipation of Clofentezine in water are highly pH-dependent, with its degradation being fastest in alkaline water and slowest in acidic water (Alam & Kole, 2013).
Extraction and Determination in Herbal Extracts : A procedure using ultrasound-assisted solvent extraction and SPE combined with multidimensional planar chromatography for determining clofentezine in herb extracts has been developed, useful for routine analysis of analytes in plant extracts (Tuzimski, 2010).
Effectiveness Against Mites : Clofentezine shows selective toxicity against eggs of Tetranychus urticae Koch and T. cinnabarinus (Boisduval) and is highly effective when used in combination with other pesticides (Neal, Mcintosh, & Gott, 1986).
Nanoencapsulation for Enhanced Activity : Nanoencapsulation of clofentezine using polyethylene glycol has been investigated, showing improved persistence and solubility, and enhanced acaricidal efficacy against Tetranychus urticae (Ahmadi, Saber, & Mahdavinia, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O/c15-10-6-2-1-4-8(10)13-17-19-14(20-18-13)9-5-3-7-11(21)12(9)16/h1-7,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKXOHAAMDSSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C(=CC=C3)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clofentezine Metabolite 1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

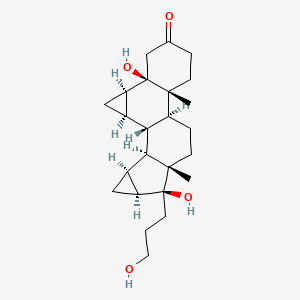
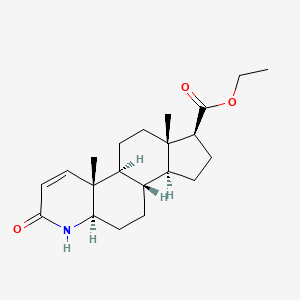
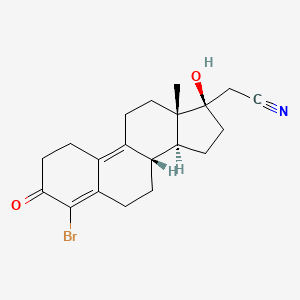
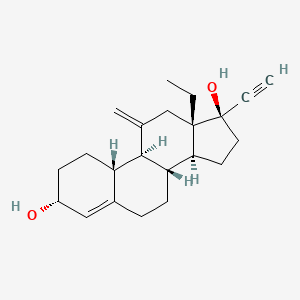

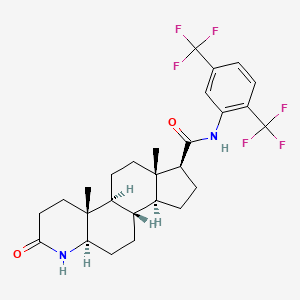
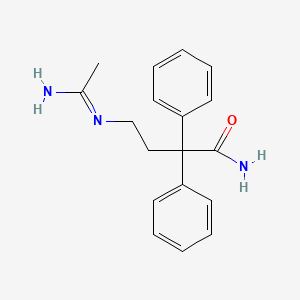
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
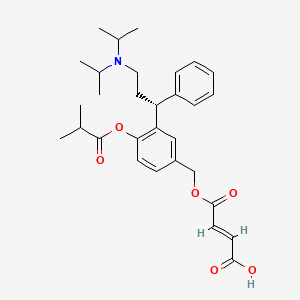
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)